molecular formula C8H7N3O2 B13668104 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B13668104
M. Wt: 177.16 g/mol
InChI Key: GJNCKXGRNUHNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with various carbonyl compounds. One common method includes the cyclization of 2-aminopyridine with 1,3-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: It has been investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxamide
  • 6,8-Dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
  • 1,3,4-Oxadiazole linked imidazo[1,2-a]pyridines

Uniqueness

5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile compound for drug development and other applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-8(13)5-4-10-6-2-1-3-7(12)11(5)6/h1-4,10H,(H2,9,13)

InChI Key

GJNCKXGRNUHNNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)NC=C2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.